molecular formula C15H8F3IN2 B15341894 2-Iodo-6-(1-naphthyl)-4-(trifluoromethyl)pyrimidine

2-Iodo-6-(1-naphthyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B15341894
M. Wt: 400.14 g/mol
InChI Key: LEBCQIGPGNSQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-6-(1-naphthyl)-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-(1-naphthyl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodopyrimidine, 1-naphthylamine, and trifluoromethylating agents.

    Reaction Conditions: The reaction conditions may include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper complexes.

    Reaction Steps: The synthesis may involve multiple steps, including halogenation, coupling reactions, and trifluoromethylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-(1-naphthyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

    Coupling Reactions: The naphthyl and pyrimidine rings can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions may produce larger aromatic systems.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a probe or ligand in biochemical assays and studies.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of agrochemicals, dyes, and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-6-(1-naphthyl)-4-(trifluoromethyl)pyrimidine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-4-(trifluoromethyl)pyrimidine: Lacks the naphthyl group, which may affect its reactivity and applications.

    6-(1-Naphthyl)-4-(trifluoromethyl)pyrimidine: Lacks the iodine atom, which may influence its chemical behavior.

    2-Iodo-6-(1-naphthyl)pyrimidine: Lacks the trifluoromethyl group, which may alter its properties.

Uniqueness

2-Iodo-6-(1-naphthyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of the iodine, naphthyl, and trifluoromethyl groups, which confer specific chemical and physical properties

Properties

Molecular Formula

C15H8F3IN2

Molecular Weight

400.14 g/mol

IUPAC Name

2-iodo-4-naphthalen-1-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C15H8F3IN2/c16-15(17,18)13-8-12(20-14(19)21-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H

InChI Key

LEBCQIGPGNSQTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=NC(=N3)I)C(F)(F)F

Origin of Product

United States

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